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molecular formula C17H16N2O B8331998 10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

Cat. No. B8331998
M. Wt: 264.32 g/mol
InChI Key: VLPLDRBPRYEVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957819

Procedure details

Cyclisation of 2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol with sodium methoxide by a process analogous to that described in Example 3 gives 2,3,4,10-tetrahydro-10-phenylpyrimido[1,2-a]indol-10-ol.
Name
2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][NH:5][C:6]1[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([OH:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1.C[O-].[Na+]>>[C:16]1([C:14]2([OH:15])[C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[N:7]3[CH2:2][CH2:3][CH2:4][N:5]=[C:6]23)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCNC1=NC2=CC=CC=C2C1(O)C1=CC=CC=C1
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C=2N(C=3C=CC=CC13)CCCN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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